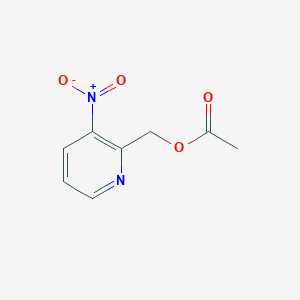

(3-Nitropyridin-2-yl)methyl acetate

Übersicht

Beschreibung

(3-Nitropyridin-2-yl)methyl acetate is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(3-Nitropyridin-2-yl)methyl acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by the presence of a nitro group attached to a pyridine ring, which significantly influences its biological activity. The molecular formula is with a molecular weight of 196.16 g/mol. Its structure facilitates interactions with various biological targets, making it a subject of research for potential therapeutic uses.

1. Antineoplastic Activity

Recent studies have demonstrated that nitro-containing compounds, including this compound, exhibit antineoplastic properties. The mechanism involves the reduction of the nitro group to form reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells. A study highlighted that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer treatment .

2. Antimicrobial Activity

Nitro derivatives are well-known for their antimicrobial properties. This compound has been evaluated for its efficacy against a range of pathogens. The nitro group plays a crucial role in this activity by undergoing reduction within microbial cells, leading to the formation of toxic intermediates that damage DNA and other cellular components . For instance, metronidazole, a related compound, has established its role as an effective treatment for infections caused by anaerobic bacteria and protozoa.

3. KAT II Inhibition

The compound has been identified as a potential inhibitor of kynurenine aminotransferase II (KAT II), an enzyme involved in the metabolism of tryptophan to kynurenine. Inhibition of KAT II can enhance cognitive functions and provide neuroprotective effects, making it relevant in treating cognitive disorders such as schizophrenia . The inhibition mechanism involves binding to the active site of the enzyme, thereby reducing the synthesis of neurotoxic metabolites.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antitumor Activity : A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Doxorubicin | 10 |

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL.

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The nitro group can undergo reduction to form reactive species that interact with nucleophilic sites on proteins and nucleic acids.

- Enzyme Inhibition : As a KAT II inhibitor, it alters metabolic pathways that can lead to increased levels of neuroprotective compounds in the brain.

- Reactive Oxygen Species (ROS) Generation : The reduction process may lead to ROS production, which can induce oxidative stress in microbial cells or cancer cells, resulting in cell death.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of (3-Nitropyridin-2-yl)methyl acetate can be categorized into several domains:

Medicinal Chemistry

Kynurenine Aminotransferase II Inhibition

Research indicates that this compound acts as an inhibitor of kynurenine aminotransferase II, an enzyme involved in the metabolism of kynurenine to kynurenic acid. This inhibition is relevant for treating cognitive deficits associated with schizophrenia and neurodegenerative disorders. Kynurenic acid has been shown to modulate excitatory neurotransmission, making this compound a candidate for enhancing cognitive function in disease states characterized by NMDA receptor hypofunction .

Anticancer Research

Microtubule-Targeting Agents

Analogues of this compound have been identified as microtubule-targeting agents with potent anticancer properties. These compounds induce cell cycle arrest and inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Studies demonstrate their effectiveness against various cancer types, including colon cancer, both in vitro and in vivo .

Organic Synthesis

Intermediate in Synthesis

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for further functionalization through various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Inhibitor of kynurenine aminotransferase II for cognitive enhancement |

| Anticancer Research | Microtubule-targeting agent with effects against multiple cancer types |

| Organic Synthesis | Intermediate for synthesizing complex organic compounds |

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Products | Conditions/Notes |

|---|---|---|

| Oxidation | Corresponding carboxylic acids | Common oxidizing agents used |

| Reduction | Primary amines or alcohols | Reducing agents like NaBH₄ or LiAlH₄ |

| Substitution | Various substituted products | Nucleophiles under basic/acidic conditions |

Case Study 1: Kynurenine Pathway Modulation

A study published in the Journal of Neurochemistry explored the effects of this compound on cognitive deficits in animal models. The results indicated that inhibition of kynurenine aminotransferase II led to improved cognitive performance, suggesting therapeutic potential for schizophrenia treatment .

Case Study 2: Anticancer Efficacy

Research conducted on microtubule-targeting agents revealed that derivatives of this compound effectively inhibited tumor growth in xenograft models. The study highlighted the compound's ability to bind to tubulin at the colchicine site, demonstrating its mechanism of action against cancer cells .

Eigenschaften

IUPAC Name |

(3-nitropyridin-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-6(11)14-5-7-8(10(12)13)3-2-4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYJPXZUYGNNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280750 | |

| Record name | 2-Pyridinemethanol, 3-nitro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-33-6 | |

| Record name | 2-Pyridinemethanol, 3-nitro-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanol, 3-nitro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.